4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid has been achieved using reactants like 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene, n-butyllithium, tributyl borate, and potassium tert-butoxide, showing yields of 52%–56%. The reaction conditions were optimized, highlighting the critical role of reactant ratios and reaction temperature and time in achieving high yields (An Zhong-wei, 2006).

Molecular Structure Analysis

Studies on molecular structures of similar compounds reveal detailed insights. For example, the molecular geometry optimizations of trans-4-fluoroazoxybenzene isomers at the DFT B3LYP/6-311+G** level indicate planar equilibrium structures, showcasing the importance of computational methods in understanding the structural aspects of fluorinated compounds (K. Ejsmont et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, such as its degradation when heated in the air at 150 degrees Celsius, mainly involve oxidation of the cyclohexane ring. The degradation products include alcohols, ketones, and carboxylic acids, highlighting the compound's susceptibility to oxidative degradation (J. Szulc & Z. Stolarz, 1998).

Physical Properties Analysis

The liquid crystal properties and the influence of fluorination on molecular properties and solid-state organization of related fluorinated compounds have been extensively studied. These investigations shed light on how fluorine substitution affects molecular properties and arrangement in the solid state, which is crucial for applications in material science (Michelle L. Renak et al., 1999).

Chemical Properties Analysis

The chemical properties of fluorinated compounds, including 4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene, often involve exploring the effects of fluorine on the compound's reactivity and interactions. For instance, the study of fluorinated poly(arylene ether)s with dibenzodioxin and spirobisindane units from new bis(pentafluorophenyl)- and bis(nonafluorobiphenyl)-containing monomers demonstrates how fluorination can enhance certain chemical properties and interactions (I. Tkachenko et al., 2017).

Applications De Recherche Scientifique

Synthesis Techniques and Optimization : The synthesis of related compounds, such as 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid, has been achieved using 1-(trans-4-alkylcyclohexyl)-3-fluorobenzene and other reactants. The reaction conditions for this synthesis have been optimized, significantly reducing reaction time (An Zhong-wei, 2006).

Crystal Structure Analysis : Studies have delved into the crystal structures of compounds like trans-4-fluoroazoxybenzene. These analyses help in understanding the molecular geometry and potential applications of these compounds in various fields, including materials science (K. Ejsmont et al., 2005).

Phosphorus-Nitrogen Compounds Synthesis : Research has been conducted on the synthesis of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, exploring their crystallographic and stereogenic properties, and potential biological activities (Gamze Elmas et al., 2018).

Photoluminescence and Electroluminescence : The photoluminescence and electroluminescence characteristics of polymers derived from compounds such as 4-(trans-4-pentylcyclohexyl)-3′,4′-difluorotolane have been studied. This research is crucial for the development of new materials for electronic applications (C. Ting & Chain‐Shu Hsu, 2001).

Catalytic Reactions : Studies have also focused on the use of catalysts in reactions involving compounds like 4-fluorobenzylboronic acid. This research contributes to the field of green chemistry, providing insights into more environmentally friendly chemical processes (Roghayeh Sadeghi Erami et al., 2017).

Safety And Hazards

Orientations Futures

Propriétés

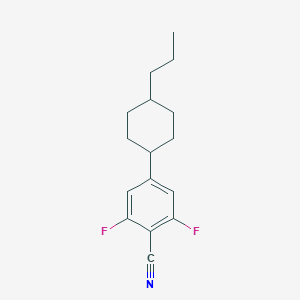

IUPAC Name |

2,6-difluoro-4-(4-propylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N/c1-2-3-11-4-6-12(7-5-11)13-8-15(17)14(10-19)16(18)9-13/h8-9,11-12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBIKJACWUFHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601213210 | |

| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(trans-4-Pentylcyclohexyl)-1-fluorobenzene | |

CAS RN |

167306-96-9 | |

| Record name | 2,6-Difluoro-4-(trans-4-propylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601213210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2,6-difluoro-4-(trans-4-propylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)

![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)